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molecular formula C14H28OSi B8568493 1-Undecyn-3-ol, 1-(trimethylsilyl)- CAS No. 61077-68-7

1-Undecyn-3-ol, 1-(trimethylsilyl)-

Cat. No. B8568493
M. Wt: 240.46 g/mol
InChI Key: NLGZPLBBTUJTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04970229

Procedure details

To 8.65 g of the crude product from Example 6 was added 40 ml of 1M (n-C4H9)4NF in tetrahydrofuran (THF). The reaction mixture became warm and stirring was continued at room temperature for 1/2 hour. Thereafter, the reaction mixture was poured into brine and extracted 2x with diethyl ether. The combined ether extracts were washed 2x with brine and then dried (MgSO4). Removal of the solvent produced a brown oil. The oil was flash chromatographed on a silica gel column. Gradient elution from 10% diethyl ether in petroleum ether to 20% diethyl ether in petroleum ether produced 6.81 g of the titled product as a yellow oil.
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]#[C:4][CH:5]([OH:14])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]>O1CCCC1.[Cl-].[Na+].O>[CH:3]#[C:4][CH:5]([OH:14])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
8.65 g
Type
reactant
Smiles
C[Si](C#CC(CCCCCCCC)O)(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture became warm
EXTRACTION
Type
EXTRACTION
Details
extracted 2x with diethyl ether
WASH
Type
WASH
Details
The combined ether extracts were washed 2x with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
produced a brown oil
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column
WASH
Type
WASH
Details
Gradient elution from 10% diethyl ether in petroleum ether to 20% diethyl ether in petroleum ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C#CC(CCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.81 g
YIELD: CALCULATEDPERCENTYIELD 112.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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